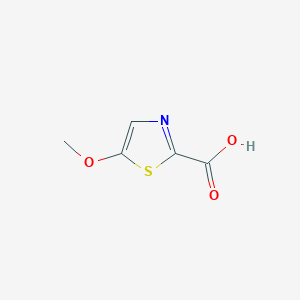

5-Methoxythiazole-2-carboxylic acid

Description

Significance of Thiazole-2-carboxylic Acid Scaffolds in Academic Inquiry

The thiazole (B1198619) ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. sciencescholar.us This structure is considered a "privileged scaffold" in medicinal chemistry because its derivatives exhibit a vast array of pharmacological activities. sciencescholar.usresearchgate.netfabad.org.tr Thiazole-containing compounds are found in numerous FDA-approved drugs and are investigated for therapeutic potential against a wide range of diseases, including cancer, microbial infections, inflammation, and hypertension. sciencescholar.usfabad.org.tr

The thiazole-2-carboxylic acid scaffold is particularly significant for several reasons. The carboxylic acid group at the C2 position is a key functional handle that allows for the synthesis of a diverse library of derivatives, such as esters and amides, through well-established chemical reactions. semanticscholar.orgresearchgate.net This versatility is crucial in drug discovery for modulating a compound's physicochemical properties, such as solubility and membrane permeability, and for exploring structure-activity relationships (SAR). For instance, the conversion of the carboxylic acid to various amides is a common strategy to identify potent biological activity. semanticscholar.org Furthermore, the thiazole ring itself is highly reactive, with the proton at the C2 position being notably acidic, making it a valuable synthon for creating novel chemical entities. nih.gov

Historical Context and Evolution of Research on Methoxy-substituted Thiazoles

The exploration of thiazole chemistry began in the late 19th century, with the first synthesis reported by Hantzsch and Weber in 1887. sciencescholar.us Early research focused on the fundamental reactivity and synthesis of the core thiazole ring. Over the decades, as the tools of organic synthesis and pharmacological screening advanced, research evolved towards the creation of functionally substituted thiazole derivatives to achieve specific biological effects. researchgate.netfabad.org.tr

The introduction of methoxy (B1213986) (-OCH3) groups onto the thiazole scaffold represents a key development in this evolution. The methoxy group, as an electron-donating substituent, can significantly alter the electronic properties of the thiazole ring, influencing its reactivity and, crucially, its interaction with biological targets. nih.gov Research has shown that the presence of a methoxy group can enhance the potency of thiazole-based compounds. For example, studies on indole-linked thiazoles found that a methoxy group on an attached phenyl ring contributed to higher anticancer activity. mdpi.com Similarly, a series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) were developed as potent anticancer agents that function by inhibiting tubulin polymerization. nih.govacs.orgnih.gov The systematic investigation of such methoxy-substituted analogs demonstrates a clear progression from the study of the simple thiazole core to the rational design of complex, highly functionalized molecules for targeted therapeutic applications. nih.govacs.org

Scope and Research Objectives for 5-Methoxythiazole-2-carboxylic acid Studies

While extensive research exists for the broader class of methoxy-substituted thiazoles, studies focusing specifically on this compound are less prevalent in the public domain. However, based on the established significance of the thiazole-2-carboxylic acid scaffold and the influence of methoxy substituents, the primary research objectives for investigating this specific compound can be clearly inferred.

A principal objective would be to utilize this compound as a key chemical intermediate or building block. semanticscholar.org Its structure is ideal for the synthesis of novel, more complex derivatives. Researchers would aim to react the C2-carboxylic acid with various amines or alcohols to generate a library of amides and esters. These new compounds would then be subjected to biological screening to discover potential therapeutic leads.

A second major objective would be to conduct detailed structure-activity relationship (SAR) studies. By synthesizing derivatives of this compound, researchers can systematically probe the impact of the 5-methoxy group on biological activity. This would involve comparing its effects to other substituents (e.g., halogens, alkyl groups, or hydrogen) at the same position to understand which chemical properties are essential for a desired pharmacological effect. acs.org The goal is to elucidate the electronic and steric requirements for optimal target binding and efficacy.

Finally, research would focus on evaluating the potential of its derivatives in specific therapeutic areas where thiazoles have shown promise, such as in the development of new anticancer agents that inhibit tubulin polymerization or act as enzyme inhibitors. researchgate.netaacrjournals.org

Research Data and Findings

Chemical and Physical Properties

Direct experimental data for this compound is not widely published. However, the properties of the closely related analog, 2-methoxy-4-methyl-thiazole-5-carboxylic acid, provide valuable insight into the expected characteristics.

| Property | Value | Reference |

|---|---|---|

| Compound Name | 2-methoxy-4-methyl-thiazole-5-carboxylic acid | sigmaaldrich.comchemicalbook.com |

| CAS Number | 126909-38-4 | chemicalbook.com |

| Molecular Formula | C6H7NO3S | sigmaaldrich.com |

| Molecular Weight | 173.19 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | NNMGTKSNBXYSER-UHFFFAOYSA-N | sigmaaldrich.com |

Illustrative Structure-Activity Relationship Data

The following table summarizes findings from research on 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds), illustrating how minor changes to the substituents on the thiazole-containing scaffold can dramatically impact biological activity against cancer cell lines. This highlights the importance of SAR studies, a likely objective for research on this compound derivatives.

| Compound Series | Key Substituent | Observed Effect on Antiproliferative Activity (IC50) | Reference |

|---|---|---|---|

| SMART | -F (fluoro) | Exhibited the best antiproliferative effect with IC50 values between 6 and 43 nmol/L in prostate cancer and melanoma cell lines. | aacrjournals.org |

| SMART | -H (unsubstituted) | Highly active, with IC50 values ranging from 6 to 55 nmol/L. | acs.org |

| SMART | -OH (hydroxyl) | Was the least potent of the three compounds, with IC50 values ranging from 76 to 116 nmol/L. | aacrjournals.org |

Structure

3D Structure

Properties

Molecular Formula |

C5H5NO3S |

|---|---|

Molecular Weight |

159.17 g/mol |

IUPAC Name |

5-methoxy-1,3-thiazole-2-carboxylic acid |

InChI |

InChI=1S/C5H5NO3S/c1-9-3-2-6-4(10-3)5(7)8/h2H,1H3,(H,7,8) |

InChI Key |

RXUJJNSDUMWPKU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C(S1)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Methoxythiazole 2 Carboxylic Acid and Its Precursors

Comprehensive Analysis of Established Synthetic Routes to Thiazole-2-carboxylic Acids

The synthesis of thiazole-2-carboxylic acids is a well-established field, with several reliable methods for constructing the thiazole (B1198619) core and introducing the carboxylic acid group.

Cyclocondensation Approaches for Thiazole Ring Formation

The Hantzsch thiazole synthesis is a cornerstone in the formation of the thiazole ring. chemhelpasap.comresearchgate.netmdpi.comnih.govnih.gov This method involves the cyclocondensation reaction between an α-halocarbonyl compound and a thioamide or a related species containing an N-C-S fragment. chemhelpasap.comnih.gov The reaction is known for its high yields and simplicity. chemhelpasap.com Variations of this synthesis are widely used to produce thiazoles with diverse substituents at positions 2, 4, and 5. nih.gov For instance, the reaction of 2-bromoacetophenone (B140003) with thiourea (B124793) readily forms 2-amino-4-phenylthiazole. chemhelpasap.com The reaction conditions can influence the regioselectivity of the products, with acidic conditions sometimes leading to mixtures of isomers. rsc.org

Carboxylation Reactions for Introduction of the Carboxylic Acid Moiety

Direct carboxylation of a pre-formed thiazole ring is a key strategy for introducing the carboxylic acid moiety. This can be achieved by deprotonating the C2 position of the thiazole ring with a strong base, such as an organolithium compound, to form a 2-lithiothiazole intermediate. wikipedia.org This nucleophilic species can then react with carbon dioxide to yield the desired thiazole-2-carboxylic acid. The acidity of the C2 proton makes this position susceptible to deprotonation. wikipedia.org

Halogen-Metal Exchange and Subsequent Carboxylation

An alternative to direct deprotonation is the halogen-metal exchange reaction. researchgate.netwikipedia.org This method is particularly useful for thiazoles that are substituted with a halogen, such as bromine, at the C2 position. researchgate.net Reacting 2-bromothiazole (B21250) with an organolithium reagent, like n-butyllithium, results in the formation of the 2-thiazolyllithium compound. researchgate.net This intermediate can then be carboxylated by treatment with carbon dioxide to produce thiazole-2-carboxylic acid. researchgate.net This approach offers a convenient route to these acids, which were previously more difficult to access. researchgate.net The use of a combination of i-PrMgCl and n-BuLi can facilitate this exchange under non-cryogenic conditions. nih.gov

Oxidative Methods for Carboxylic Acid Formation

Oxidative methods provide another avenue for the synthesis of thiazole-2-carboxylic acids. A common approach involves the oxidation of a precursor molecule, such as a 2-hydroxymethylthiazole or a thiazole-2-aldehyde. google.com A mixture of nitric acid and sulfuric acid has been shown to be an effective oxidizing agent for this transformation, often resulting in high yields of the carboxylic acid. google.com For example, the oxidation of 2-hydroxymethylthiazole using this acid mixture can produce thiazole-2-carboxylic acid in yields exceeding 90%. google.com Another oxidative process involves the dehydrogenation of 2-thiazolines to form thiazoles. researchgate.net

Development and Optimization of Novel Synthetic Strategies for 5-Methoxythiazole-2-carboxylic acid

The specific synthesis of this compound requires the development of strategies that allow for the precise placement of the methoxy (B1213986) group at the C5 position.

Regioselective Synthesis Pathways

Achieving regioselectivity is crucial in the synthesis of substituted thiazoles like this compound. The Hantzsch synthesis can be adapted to control the substitution pattern. mdpi.comnih.gov The choice of starting materials, specifically the α-halocarbonyl and the thioamide, dictates the final arrangement of substituents on the thiazole ring. For instance, to introduce a substituent at the 5-position, a suitably substituted thioamide or α-halocarbonyl compound is required.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing environmentally benign and sustainable processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. sciepub.com Key areas of focus include the use of safer solvents, catalysts, and the development of atom-economical reaction pathways.

Energy efficiency is another critical principle. Methodologies like microwave-assisted synthesis and mechanochemistry align with this goal by reducing reaction times and energy consumption. nih.gov Mechanochemical reactions, which are initiated by mechanical energy, often proceed at room temperature and with minimal or no solvent, leading to higher productivity and reduced waste. nih.gov

The principle of catalysis encourages the use of catalytic reagents over stoichiometric ones. Catalysts, used in small amounts, can be recycled and are often more selective, leading to fewer byproducts. sciepub.com For instance, solid acid catalysts like Amberlyst-15, a polystyrene-based ion-exchange resin, offer an environmentally benign alternative to corrosive and hazardous acids like sulfuric acid in certain reactions. sciepub.com

Derivatization Strategies and Analogue Synthesis

The strategic derivatization of the this compound scaffold is a key approach in medicinal chemistry to explore the structure-activity relationships (SAR) and develop analogues with improved pharmacological profiles. These modifications typically focus on the carboxylic acid moiety, the thiazole ring, and the methoxy group.

Synthesis of this compound Esters and Amides

The carboxylic acid group at the 2-position of the thiazole ring is a prime target for derivatization to produce esters and amides. These functional groups can significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Esterification is commonly achieved by reacting the carboxylic acid with an appropriate alcohol in the presence of an acid catalyst. This can be a traditional Fischer esterification or can utilize milder coupling agents. The synthesis of various ester derivatives allows for a systematic evaluation of how different alkyl or aryl groups attached to the ester oxygen affect biological activity. nih.gov

Amide formation is another crucial derivatization strategy. This is typically accomplished by first converting the carboxylic acid to a more reactive species, such as an acid chloride, which is then reacted with a primary or secondary amine. google.com Alternatively, various coupling reagents can be employed to directly form the amide bond between the carboxylic acid and an amine. The synthesis of a diverse library of amides, by varying the amine component, is a powerful tool for probing the SAR of the this compound core. nih.govorganic-chemistry.org The use of palladium catalysts has also been explored for amide bond formation, avoiding traditional and often environmentally unfavorable coupling reagents. escholarship.org

| Derivative Type | Synthetic Approach | Key Reagents |

| Esters | Fischer Esterification, Coupling agent-mediated esterification | Alcohol, Acid catalyst (e.g., H₂SO₄), Coupling agents |

| Amides | Acid chloride formation followed by amination, Direct amide coupling | Thionyl chloride (SOCl₂), Amine, Coupling reagents (e.g., DCC, EDC), Palladium catalysts |

Modifications at the Thiazole Ring and Methoxy Group

Modifications to the thiazole ring itself and the methoxy group at the 5-position provide further avenues for structural diversification and optimization of biological activity.

Thiazole Ring Modifications: The thiazole ring can be functionalized at various positions. Halogenation, particularly bromination, of the thiazole ring can introduce a handle for further synthetic transformations. researchgate.net For instance, a bromine atom can be introduced and subsequently converted to a lithium species via halogen-metal exchange, which can then be quenched with an electrophile to introduce a new substituent. researchgate.net This allows for the synthesis of a wide range of substituted thiazole derivatives. researchgate.net

Methoxy Group Modifications: The methoxy group at the 5-position is an important determinant of the molecule's electronic properties and potential for hydrogen bonding. Demethylation to the corresponding hydroxyl group provides a site for further functionalization, such as alkylation to introduce different alkoxy groups. acs.org This can be achieved using various reagents, and the resulting hydroxyl group can be protected if necessary during subsequent synthetic steps. acs.org The synthesis of a series of ethers with varying chain lengths or functionalities can be used to fine-tune the compound's properties. acs.org

| Modification Site | Type of Modification | Potential Reagents/Methods |

| Thiazole Ring | Halogenation | N-Bromosuccinimide (NBS) |

| Thiazole Ring | Lithiation/Substitution | n-Butyllithium, Electrophiles |

| Methoxy Group | Demethylation | Boron tribromide (BBr₃) |

| Resulting Hydroxyl Group | Alkylation (Williamson Ether Synthesis) | Alkyl halide, Base |

Preparation of Hybrid Systems Incorporating the this compound Core

The incorporation of the this compound core into hybrid molecules is an advanced strategy to combine its favorable properties with those of other pharmacophores. This approach can lead to compounds with novel mechanisms of action or improved efficacy.

One strategy involves linking the this compound moiety to another heterocyclic system or a known bioactive scaffold. This can be achieved through the formation of an amide or ester linkage, as described previously, where the amine or alcohol component is part of the second molecule of interest. For example, a series of 4-benzyl-1,3-thiazole derivatives were synthesized by incorporating a side chain at the 2-position that resembled another known anti-inflammatory agent. tandfonline.com

Another approach is the synthesis of fused ring systems where the thiazole ring is part of a larger, more complex heterocyclic framework. The synthesis of benzo[d]thiazole derivatives, for instance, involves building upon a benzene (B151609) ring to construct the fused thiazole system. acs.org This allows for the exploration of a wider chemical space and the potential for interactions with different biological targets.

| Hybrid System Strategy | Description | Example |

| Molecular Hybridization | Linking the this compound core to another pharmacophore via a linker (e.g., amide, ester). | Coupling with a known anti-inflammatory scaffold. |

| Fused Ring Systems | Synthesizing a larger heterocyclic system that incorporates the thiazole ring. | Preparation of benzo[d]thiazole derivatives. acs.org |

Advanced Structural Elucidation and Solid State Analysis of 5 Methoxythiazole 2 Carboxylic Acid Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-Methoxythiazole-2-carboxylic acid derivatives in solution. Through the analysis of one-dimensional and two-dimensional spectra, the precise connectivity and spatial relationships of atoms can be established.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments within the molecule. For this compound, specific chemical shifts are anticipated based on the electronic environment of each nucleus.

In the ¹H NMR spectrum, the proton of the carboxylic acid group (–COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 12.0-13.0 ppm, due to strong deshielding and hydrogen bonding. The methoxy (B1213986) group (–OCH₃) protons will present as a sharp singlet around 3.8-4.0 ppm. The sole proton on the thiazole (B1198619) ring, at position 4, would likely resonate as a singlet in the aromatic region, with its exact shift influenced by the electronic effects of the adjacent sulfur atom and methoxy group. By analogy with related structures like 5-chloro-thiazole-2-carboxylic acid and 5-methoxyindole-2-carboxylic acid, this thiazole proton signal can be predicted. chemicalbook.comchemicalbook.com

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is highly deshielded and typically appears in the 160-175 ppm region. oregonstate.edu The carbons of the thiazole ring will have distinct signals; the C2 carbon bearing the carboxylic acid group would be significantly downfield, while the C5 carbon attached to the electron-donating methoxy group would be shifted upfield compared to an unsubstituted thiazole. The methoxy carbon itself is expected around 55-60 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on data from analogous structures.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| COOH | 12.0 - 13.0 (broad s) | 160.0 - 170.0 |

| C2 | - | 165.0 - 175.0 |

| C4 | 7.5 - 8.0 (s) | 110.0 - 120.0 |

| C5 | - | 150.0 - 160.0 |

| OCH₃ | 3.8 - 4.0 (s) | 55.0 - 60.0 |

Two-Dimensional NMR Techniques

To confirm the assignments from 1D NMR and to elucidate the complete molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. In this specific molecule, with only one isolated ring proton, COSY would primarily serve to confirm the absence of coupling for the H4 and methoxy protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the H4 proton signal to its corresponding C4 carbon signal and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations, which helps piece together the molecular skeleton. Key correlations would be expected between the H4 proton and the C2 and C5 carbons, and between the methoxy protons and the C5 carbon. These correlations would unambiguously confirm the substitution pattern on the thiazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. A key expected correlation would be between the methoxy protons and the H4 proton, providing further evidence for their spatial relationship on the five-membered ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Intermolecular Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and probing the non-covalent interactions that dictate the supramolecular assembly of molecules in the solid state. acs.orgresearchgate.net

For this compound, the IR and Raman spectra are dominated by characteristic vibrations of the carboxylic acid, methoxy, and thiazole moieties. The carboxylic acid group gives rise to several distinct bands. A very broad O–H stretching band is typically observed in the IR spectrum, often spanning from 2500 to 3300 cm⁻¹, which is a hallmark of the strong hydrogen-bonded dimers common in carboxylic acids. youtube.comyoutube.com The C=O stretching vibration of the carbonyl group appears as a very strong and sharp band, typically in the range of 1700-1730 cm⁻¹. ulpgc.es

The thiazole ring itself has a series of characteristic skeletal vibrations. These "ring breathing" modes and C-H/C-S stretching and bending vibrations typically appear in the fingerprint region (below 1600 cm⁻¹). tandfonline.com The methoxy group introduces its own signature vibrations, including C-H stretching modes around 2850-2960 cm⁻¹ and a characteristic C-O stretching band.

Intermolecular interactions, primarily hydrogen bonding, significantly influence the vibrational spectra. In the solid state, strong O-H···N hydrogen bonds between the carboxylic acid proton and the thiazole nitrogen of an adjacent molecule are expected, which can cause shifts in the O-H and C=O stretching frequencies compared to the monomeric state. ulpgc.esnih.gov

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound Data based on typical frequencies for thiazole and carboxylic acid functionalities. youtube.comulpgc.estandfonline.com

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| ν(O-H) | Carboxylic Acid (H-bonded) | 2500 - 3300 | Very Broad, Strong |

| ν(C-H) | Methoxy/Thiazole | 2850 - 3100 | Medium-Weak |

| ν(C=O) | Carboxylic Acid | 1700 - 1730 | Very Strong |

| ν(C=N), ν(C=C) | Thiazole Ring | 1400 - 1600 | Medium-Strong |

| δ(O-H) | Carboxylic Acid | 1350 - 1450 | Medium, Broad |

| ν(C-O) | Carboxylic Acid/Methoxy | 1100 - 1300 | Strong |

| γ(C-H) | Thiazole Ring | 750 - 900 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns under ionization. researchgate.netnih.gov

Upon electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) whose mass corresponds to the molecular weight of the compound (C₅H₅NO₃S, 159.16 g/mol ). The presence of sulfur would also give rise to a characteristic M+2 peak with an intensity of approximately 4.4% relative to the M⁺˙ peak, due to the natural abundance of the ³⁴S isotope. sapub.org

The fragmentation of the molecular ion is anticipated to proceed through several characteristic pathways for carboxylic acids and thiazole derivatives:

Loss of COOH: A common fragmentation for carboxylic acids is the cleavage of the bond adjacent to the carbonyl group, leading to the loss of the carboxyl group as a radical (•COOH, 45 Da). This would result in a significant [M - 45]⁺ fragment.

Loss of OCH₃: Cleavage of the methoxy group can occur, leading to the loss of a methoxy radical (•OCH₃, 31 Da), resulting in an [M - 31]⁺ fragment.

Decarboxylation: The loss of a neutral carbon dioxide molecule (CO₂, 44 Da) from the molecular ion is another plausible pathway, yielding an [M - 44]⁺˙ radical cation.

Thiazole Ring Fragmentation: The thiazole ring itself can undergo cleavage. Common fragmentation pathways for thiazoles involve the loss of small neutral molecules like acetylene (B1199291) (C₂H₂) or hydrogen cyanide (HCN), leading to smaller, stable cationic fragments. researchgate.net

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Neutral Loss |

| 159 | [C₅H₅NO₃S]⁺˙ | Molecular Ion (M⁺˙) |

| 114 | [C₄H₅NOS]⁺ | •COOH |

| 128 | [C₄H₄NO₂S]⁺ | •OCH₃ |

| 115 | [C₄H₅NOS]⁺˙ | CO₂ |

X-ray Diffraction Studies for Single Crystal and Powder Analysis

X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Elucidation of Crystal Packing and Hydrogen Bonding Networks

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid and a silver complex of thiazole-2-carboxylic acid, allows for a robust prediction of its solid-state behavior. nih.govresearchgate.netnih.gov

It is highly probable that this compound crystallizes to form extensive hydrogen-bonding networks. A primary and highly favorable interaction would be the formation of a strong hydrogen bond between the acidic proton of the carboxyl group and the basic nitrogen atom of the thiazole ring of a neighboring molecule (O–H···N). nih.gov This interaction often leads to the formation of polymeric chains or well-defined supramolecular synthons.

Table 4: Representative Crystallographic Data from a Related Thiazole Carboxylic Acid Derivative (2,4-Dimethyl-1,3-thiazole-5-carboxylic acid) nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.8431 (4) |

| b (Å) | 14.394 (1) |

| c (Å) | 12.839 (1) |

| β (°) | 95.341 (8) |

| Z (molecules/unit cell) | 4 |

| Key Hydrogen Bonds | O—H···N, C—H···O |

Polymorphism and its Implications for Solid-State Research

Polymorphism, the ability of a solid material to exist in two or more crystalline forms with different arrangements or conformations of the molecules in the crystal lattice, is a critical area of study in solid-state chemistry and pharmaceutical sciences. While specific polymorphic studies on this compound are not extensively documented in publicly available literature, the potential for its existence is significant based on the structural features of the molecule and the observed behavior of related thiazole derivatives. Understanding polymorphism is paramount as different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, dissolution rate, and stability. These differences can have profound implications for its application, particularly in the pharmaceutical industry where such properties can influence bioavailability and therapeutic efficacy.

The investigation into the solid-state structure of thiazole-containing compounds reveals that their molecular packing is often governed by a network of non-covalent interactions. For instance, studies on thiazolo[5,4-d]thiazole (B1587360) derivatives have shown that the crystal packing is largely directed by a combination of synergistic intermolecular forces. rsc.org Alkyl appendages on these molecules have been demonstrated to modulate the structural organization, leading to different packing modes such as herringbone and slipped stacks. rsc.org This highlights the sensitivity of the crystal lattice to even subtle molecular modifications, a key factor that can give rise to polymorphism.

In the case of this compound, the presence of a carboxylic acid group, a methoxy group, and the thiazole ring itself provides multiple sites for hydrogen bonding and other intermolecular interactions. The carboxylic acid moiety can form strong hydrogen-bonded dimers, a common supramolecular synthon in carboxylic acid-containing crystal structures. The nitrogen atom of the thiazole ring and the oxygen atom of the methoxy group can also act as hydrogen bond acceptors. The interplay and competition between these potential interactions can lead to various stable or metastable crystal forms.

For example, a study on Thiazole-2-carboxylic acid revealed the existence of different conformers in the gas phase, which could potentially pack into different crystal lattices under varying crystallization conditions. acs.org While conformational polymorphism is one possibility, packing polymorphism, where the same molecular conformation arranges differently in the crystal, is also highly probable.

The implications of such potential polymorphism in the solid-state research of this compound derivatives are substantial. Different polymorphic forms would be expected to have different lattice energies, which in turn would affect their melting points and solubilities. A metastable polymorph, being of higher energy, would generally exhibit higher solubility and a faster dissolution rate compared to the most stable form. This can be a critical factor in the development of active pharmaceutical ingredients, where enhanced solubility of a poorly soluble compound is desired.

To illustrate the type of data that is crucial in polymorphic studies, the following tables present hypothetical crystallographic data for two polymorphs (Form I and Form II) of a generic thiazole derivative, as well as a comparison of their hypothetical physical properties.

Table 1: Hypothetical Crystallographic Data for Two Polymorphs

| Parameter | Form I | Form II |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pca2₁ |

| a (Å) | 10.25 | 12.80 |

| b (Å) | 8.50 | 7.95 |

| c (Å) | 14.60 | 11.30 |

| α (°) | 90 | 90 |

| β (°) | 95.5 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1265 | 1150 |

| Z | 4 | 4 |

| Density (calc) (g/cm³) | 1.55 | 1.70 |

This table is illustrative and does not represent actual data for this compound.

Table 2: Hypothetical Physicochemical Properties of Two Polymorphs

| Property | Form I | Form II |

| Melting Point (°C) | 185-187 | 195-198 |

| Aqueous Solubility (mg/mL at 25°C) | 0.5 | 0.2 |

| Dissolution Rate (mg/cm²/min) | 0.15 | 0.08 |

| Thermodynamic Stability | Metastable | Stable |

This table is illustrative and does not represent actual data for this compound.

The screening for and characterization of polymorphs are therefore essential steps in the solid-state analysis of this compound and its derivatives. Techniques such as X-ray powder diffraction (XRPD), single-crystal X-ray diffraction, differential scanning calorimetry (DSC), and vibrational spectroscopy (FTIR, Raman) are instrumental in identifying and characterizing different polymorphic forms. A comprehensive understanding of the polymorphic landscape is crucial for controlling the solid-state properties of the material and ensuring the reproducibility and performance of any product derived from it.

Computational Chemistry and Cheminformatics Investigations of 5 Methoxythiazole 2 Carboxylic Acid

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a basis for predicting its geometry, stability, and reactivity.

The first step in most quantum chemical studies is geometry optimization, a process that locates the minimum energy arrangement of atoms in a molecule. For 5-methoxythiazole-2-carboxylic acid, this involves determining the most stable spatial orientation of the methoxy (B1213986) and carboxylic acid groups relative to the thiazole (B1198619) ring.

Conformational analysis, particularly of the carboxylic acid group, is crucial. Studies on the related thiazole-5-carboxylic acid using DFT at the B3LYP/6-311++G(d,p) level have shown that the orientation of the carboxylic group can lead to multiple conformers with different relative energies. dergipark.org.tr The rotation around the C-C bond connecting the ring and the carboxyl group, as well as the orientation of the hydroxyl proton (syn or anti), defines the conformational landscape. For thiazole-5-carboxylic acid, four conformers were identified, with the most stable form being planar. dergipark.org.tr The relative energies of the other conformations were found to be approximately 0.14, 27.11, and 29.84 kJ/mol higher than the most stable structure. dergipark.org.tr A similar analysis for this compound would be expected to yield several low-energy conformers, the relative populations of which would be determined by their Boltzmann distribution at a given temperature. The planarity of the molecule and the potential for intramolecular hydrogen bonding would be key factors in determining the global minimum energy structure.

Table 1: Calculated Relative Energies of Thiazole-5-carboxylic acid (T5CA) Conformers Data adapted from a study on an analogous compound to illustrate the principles of conformational analysis.

| Conformer | Method | Basis Set | Relative Energy (kJ/mol) |

| T5CA_1 | DFT/B3LYP | 6-311++G(d,p) | 0.00 |

| T5CA_2 | DFT/B3LYP | 6-311++G(d,p) | 0.14 |

| T5CA_3 | DFT/B3LYP | 6-311++G(d,p) | 27.11 |

| T5CA_4 | DFT/B3LYP | 6-311++G(d,p) | 29.84 |

The electronic character of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are often referred to as the frontier molecular orbitals (FMOs). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. researchgate.net

For carboxylic acids, the HOMO is typically characterized by p-orbitals localized on the carboxyl group, particularly on the carbonyl oxygen atom. quora.com This is due to oxygen's high electronegativity, which lowers the energy of its atomic orbitals. quora.com The LUMO, in contrast, is often a π* antibonding orbital associated with the C=O bond, with a significant coefficient on the carbonyl carbon atom. quora.com

In this compound, the HOMO would likely have significant contributions from the electron-rich methoxy group and the sulfur atom in the thiazole ring, in addition to the carboxylic acid oxygens. The LUMO would be expected to be distributed over the thiazole ring and the carboxylic acid's π* system. The HOMO-LUMO gap for thiazole-5-carboxylic acid conformers was calculated to be between 5.36 and 5.47 eV, indicating high stability. dergipark.org.tr A similar range would be anticipated for this compound, with the methoxy group potentially modulating the exact values.

Table 2: Frontier Molecular Orbital (FMO) Properties of Thiazole-5-carboxylic acid (T5CA) Conformers Data from an analogous compound used for illustrative purposes.

| Conformer | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) |

| T5CA_1 | -7.21 | -1.85 | 5.36 |

| T5CA_2 | -7.21 | -1.85 | 5.36 |

| T5CA_3 | -7.31 | -1.84 | 5.47 |

| T5CA_4 | -7.29 | -1.83 | 5.46 |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a critical tool in drug design for understanding how a potential drug molecule might interact with its biological target.

Docking simulations of this compound would aim to place the molecule within a protein's active site and score the resulting poses based on factors like intermolecular forces, geometry, and desolvation energy. The carboxylic acid moiety is a key functional group for forming strong interactions. It can act as a hydrogen bond donor (from the -OH group) and acceptor (from both the carbonyl and hydroxyl oxygens). More importantly, at physiological pH, it is typically deprotonated to a carboxylate (RCOO-), which can form very strong salt bridge interactions with positively charged amino acid residues like Arginine (Arg) and Lysine (Lys). nih.gov

Studies on related thiazole carboxylic acid derivatives have demonstrated their potential to inhibit various enzymes. For example, 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as inhibitors of metallo-β-lactamases (MBLs), where the carboxylate group is predicted to coordinate with zinc ions in the active site. researchgate.net Similarly, docking studies of thiazole carboxamide derivatives into cyclooxygenase (COX) enzymes show the importance of hydrogen bonding and hydrophobic interactions for binding affinity. nih.gov For this compound, the thiazole ring and the methoxy group would likely engage in hydrophobic or van der Waals interactions with nonpolar residues in a binding pocket, while the carboxylate would seek out positively charged or polar residues.

Ligand binding is not a simple lock-and-key process; both the ligand and the protein can undergo conformational changes to achieve an optimal fit, a concept known as "induced fit." Molecular dynamics (MD) simulations can be used to study these dynamic changes. An MD simulation would model the movement of the protein-ligand complex over time, revealing how the binding of a molecule like this compound might alter the protein's structure.

For instance, structural studies on MAP kinases have shown that benzothiazole (B30560) derivatives can bind to an allosteric site, inducing distinct conformational changes that are responsible for their inhibitory activity. nih.gov Computational simulations combined with crystallography revealed that differences in the amino acid composition of the binding site led to different binding modes and covalent bond formation in one kinase but not another, despite the presence of the same reactive cysteine residue. nih.gov The binding of this compound or its analogues to a target protein could similarly stabilize a specific protein conformation (e.g., an active or inactive state) or open up new sub-pockets, which could be exploited for designing more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are cheminformatics approaches used to build predictive models that correlate the chemical structure of a series of compounds with their biological activity.

A QSAR model for a series of analogues of this compound would involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) and using statistical methods to derive a mathematical equation that links these descriptors to an observed activity, such as inhibitory potency (IC50). researchgate.net Such models are valuable for predicting the activity of new, unsynthesized compounds and for understanding which molecular properties are most important for the desired biological effect. researchgate.net

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. semanticscholar.org A pharmacophore model for a target of this compound would likely include features such as a hydrogen bond acceptor/donor (from the carboxylic acid), a negative ionizable feature (from the deprotonated carboxylate), and perhaps a hydrophobic or aromatic feature corresponding to the thiazole ring. semanticscholar.org This model could then be used as a 3D query to screen large virtual libraries of compounds to identify novel chemical scaffolds that could also interact with the target, providing a starting point for new drug discovery projects. semanticscholar.org

Development of Predictive Models for Biological Activity

Predictive modeling in cheminformatics leverages statistical and machine learning algorithms to build mathematical models that can forecast the biological activity of chemical compounds. These models are trained on datasets of molecules with known activities, allowing them to learn the complex relationships between chemical structure and biological function.

For the this compound scaffold, the development of predictive models for a specific biological target, such as an enzyme or receptor, would commence with the compilation of a dataset of thiazole derivatives with experimentally determined activity values (e.g., IC50 or Ki). Molecular descriptors, which are numerical representations of a molecule's physicochemical and structural properties, would then be calculated for each compound in the dataset.

Table 1: Examples of Molecular Descriptors for Predictive Modeling

| Descriptor Type | Examples | Relevance |

| 1D Descriptors | Molecular Weight, LogP, Number of Hydrogen Bond Donors/Acceptors | Describe bulk properties and lipophilicity. |

| 2D Descriptors | Topological Indices (e.g., Balaban J index), Molecular Connectivity Indices | Encode information about the atom connectivity and branching of the molecule. |

| 3D Descriptors | 3D-MoRSE (3D Molecule Representation of Structures based on Electron diffraction) | Capture three-dimensional structural information. |

| Fingerprints | MACCS Keys, Extended-Connectivity Fingerprints (ECFPs) | Represent the presence or absence of specific structural fragments. |

Once the descriptors are calculated, various machine learning techniques can be employed to build the predictive model. Common approaches include:

Quantitative Structure-Activity Relationship (QSAR): A regression or classification model that correlates variations in the biological activity of a series of compounds with changes in their molecular descriptors.

Support Vector Machines (SVM): A powerful classification algorithm that finds an optimal hyperplane to separate compounds into active and inactive classes.

Random Forest (RF): An ensemble learning method that constructs a multitude of decision trees and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.

Deep Neural Networks (DNN): A class of machine learning algorithms that use multiple layers to progressively extract higher-level features from the input data.

The performance of these models is rigorously evaluated using statistical metrics such as the coefficient of determination (R²), root-mean-square error (RMSE) for regression models, and accuracy, precision, and recall for classification models. A well-validated predictive model can then be used to screen large virtual libraries of compounds containing the this compound core, prioritizing the most promising candidates for synthesis and experimental testing. Recent studies on other molecular scaffolds have demonstrated the high accuracy of such predictive models, with some achieving prediction accuracies of over 90% in identifying bioactive compounds plos.org.

Identification of Key Structural Features for Desired Research Outcomes

A critical aspect of computational analysis is the identification of key structural features within a molecule that are essential for its desired biological activity. This knowledge is invaluable for guiding the optimization of lead compounds. For the this compound scaffold, several structural components can be systematically investigated to understand their contribution to biological activity.

Table 2: Key Structural Features of this compound and Their Potential Roles

| Structural Feature | Potential Role in Biological Activity |

| Thiazole Ring | A bioisosteric replacement for other aromatic or heterocyclic rings, it can engage in various non-covalent interactions with biological targets. The nitrogen and sulfur atoms can act as hydrogen bond acceptors. |

| Carboxylic Acid Group | Can act as a hydrogen bond donor and acceptor and can form salt bridges with basic residues in a protein's active site. Its acidic nature is often crucial for target engagement. |

| Methoxy Group | The oxygen atom can act as a hydrogen bond acceptor. The methyl group can participate in hydrophobic interactions. The overall group influences the electronic properties and conformation of the thiazole ring. |

| Substituent Position | The relative positions of the methoxy and carboxylic acid groups (5- and 2-positions, respectively) define the molecule's overall shape and the spatial arrangement of its interaction points. |

Computational techniques such as pharmacophore modeling and 3D-QSAR are instrumental in elucidating these structure-activity relationships. A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. By aligning a series of active compounds, a common pharmacophore hypothesis can be generated.

3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by correlating the 3D steric and electrostatic fields of a set of aligned molecules with their biological activities. The resulting contour maps highlight regions where modifications to the molecular structure are likely to enhance or diminish activity. For instance, a positive contour for steric bulk in a specific region would suggest that adding a larger substituent at that position could improve binding affinity.

Virtual Screening and Library Design Based on this compound Scaffold

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. When combined with a well-defined scaffold like this compound, virtual screening becomes a powerful tool for focused library design and hit identification.

The process typically begins with the creation of a virtual library of compounds based on the this compound core. This is achieved by enumerating various chemical substituents at different positions on the thiazole ring. The choice of substituents can be guided by factors such as synthetic feasibility, desired physicochemical properties (e.g., solubility, membrane permeability), and knowledge of the target's binding site.

Once the virtual library is generated, it can be screened using a variety of computational methods:

Ligand-Based Virtual Screening: This approach is used when the 3D structure of the target is unknown. It relies on the knowledge of other molecules that bind to the target. Methods include searching for molecules with similar 2D fingerprints or 3D shapes to known active compounds.

Structure-Based Virtual Screening: When the 3D structure of the target protein is available (from X-ray crystallography or cryo-electron microscopy), molecular docking can be employed. Docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The binding affinity is then estimated using a scoring function.

Table 3: Virtual Screening Workflow for this compound Derivatives

| Step | Description |

| 1. Target Preparation | The 3D structure of the biological target is prepared for docking by adding hydrogen atoms, assigning partial charges, and defining the binding site. |

| 2. Library Generation | A virtual library of compounds based on the this compound scaffold is created by adding a diverse set of chemical groups at synthetically accessible positions. |

| 3. Molecular Docking | Each compound in the virtual library is docked into the active site of the target protein. |

| 4. Scoring and Ranking | The docked poses are scored based on their predicted binding affinity. The compounds are then ranked according to their scores. |

| 5. Post-processing and Selection | The top-ranking compounds are visually inspected for favorable interactions with the target and filtered based on physicochemical properties and potential for synthesis. |

The output of a virtual screening campaign is a smaller, enriched set of "hit" compounds that are predicted to be active. These hits can then be synthesized and subjected to experimental validation, significantly increasing the efficiency of the drug discovery process. The use of the thiazole scaffold in virtual screening has been successfully applied in the discovery of novel ligands for various targets nih.govresearchgate.net.

Mechanistic Insights into Biological Activity and Molecular Interactions of 5 Methoxythiazole 2 Carboxylic Acid Derivatives

In Vitro Enzyme Inhibition Studies

The inhibitory effects of 5-methoxythiazole-2-carboxylic acid derivatives have been evaluated against several key enzymes, revealing a broad spectrum of activity.

Inhibition of Key Metabolic Enzymes (e.g., Carbonic Anhydrase, COX, Xanthine (B1682287) Oxidase)

Xanthine Oxidase (XO): A series of substituted 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have been synthesized and evaluated as potential xanthine oxidase inhibitors for the treatment of gout and hyperuricemia. nih.govresearchgate.net In vitro studies identified compounds with a fluoro group at the para position (5b) and a chloro group (5c) as having excellent XO inhibitory activity. nih.govresearchgate.net Specifically, compound 5b exhibited an IC50 value of 0.57 μM, while compound 5c had an IC50 of 0.91 μM. researchgate.net Further investigation into the enzyme kinetics revealed that compound 5b acts as a mixed-type inhibitor. nih.govresearchgate.net Another study focused on thiazole-5-carboxylic acid derivatives, with compound GK-20 showing an IC50 value of 0.45 µM against xanthine oxidase. researchgate.net

Cyclooxygenase (COX): The inhibitory potential of thiazole (B1198619) derivatives extends to the cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. dergipark.org.trnih.gov A series of thiadiazole-benzothiazole hybrids were evaluated for their in vitro COX-1 and COX-2 inhibitory potential. dergipark.org.tr Among these, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(6-chlorobenzothiazol-2-yl) acetamide (B32628) (compound 7) was identified as the most potent and selective inhibitor of COX-1, showing 51.36 ± 3.32% inhibition at a concentration of 100 µM. dergipark.org.tr Its effect on COX-2 was weaker at the same concentration (11.05 ± 1.69% inhibition). dergipark.org.tr

Inhibition of Enzymes Relevant to Pathogen Physiology

Derivatives of thiazole-4-carboxylic acid have demonstrated inhibitory activity against enzymes crucial for the survival and function of pathogens.

Metallo-β-lactamases (MBLs): Certain 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as novel inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. researchgate.net For instance, a 2-substituted 4,5-dihydrothiazole-4-carboxylic acid was found to be a novel IMP-1 inhibitor with an IC50 of 34.7 µM. researchgate.net Another compound in this class demonstrated an IC50 value of 4.9 µM and a Ki value of 5.1 µM against Bla2. researchgate.net

Antimicrobial Activity: While not directly targeting a specific enzyme, N-benzoylthiourea-pyrrolidine carboxylic acid derivatives have shown activity against various bacterial strains. ua.es Several of these derivatives displayed a minimum inhibitory concentration (MIC) of 125 µg/ml against Acinetobacter baumannii. ua.es However, their activity against Mycobacterium tuberculosis was not significant. ua.es

Kinetic Characterization of Enzyme Inhibition (IC50, Ki)

The potency and mechanism of enzyme inhibition by these derivatives are quantified using kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

For xanthine oxidase inhibitors, a derivative with a para-fluoro substitution (compound 5b) showed an IC50 of 0.57 μM, and a derivative with a chloro group (compound 5c) had an IC50 of 0.91 μM. researchgate.net Kinetic studies indicated that compound 5b is a mixed-type inhibitor. researchgate.net In the context of metallo-β-lactamase inhibition, one 2-substituted 4,5-dihydrothiazole-4-carboxylic acid derivative exhibited an IC50 of 4.9 µM and a Ki of 5.1 µM against the Bla2 enzyme. researchgate.net Another compound targeting IMP-1 had an IC50 of 34.7 µM. researchgate.net The relationship between IC50 and Ki values is crucial for confirming the mechanism of inhibition. nih.govnih.gov

Table 1: Inhibitory Activity of Thiazole Carboxylic Acid Derivatives Against Various Enzymes

| Compound/Derivative Class | Target Enzyme | IC50 | Ki | Inhibition Type |

|---|---|---|---|---|

| 2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid (5b) | Xanthine Oxidase | 0.57 µM | N/A | Mixed |

| 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylic acid (5c) | Xanthine Oxidase | 0.91 µM | N/A | N/A |

| Thiazole-5-carboxylic acid derivative (GK-20) | Xanthine Oxidase | 0.45 µM | N/A | N/A |

| 2-Substituted 4,5-dihydrothiazole-4-carboxylic acid | IMP-1 Metallo-β-lactamase | 34.7 µM | N/A | N/A |

| 2-Substituted 4,5-dihydrothiazole-4-carboxylic acid | Bla2 Metallo-β-lactamase | 4.9 µM | 5.1 µM | N/A |

N/A: Not available from the provided search results.

Receptor Modulation and Signaling Pathway Analysis

Beyond direct enzyme inhibition, derivatives of this compound can also exert their biological effects by modulating cellular receptors and influencing downstream signaling cascades.

Investigation of Intracellular Signaling Cascades (e.g., ERK1/2 activation)

The interaction of a ligand with its receptor can trigger a cascade of intracellular signaling events. The extracellular signal-regulated kinase 1/2 (ERK1/2) pathway is a key signaling cascade involved in various cellular processes, including proliferation, differentiation, and survival. While specific studies on the effect of this compound on ERK1/2 activation were not found in the search results, the broader context of thiazole derivatives in cellular signaling is an active area of research. For example, the anti-cancer activity of some piperazine (B1678402) derivatives has been linked to their ability to inhibit signaling pathways that are crucial for cancer cell proliferation. rsc.org

Allosteric and Orthosteric Modulation Mechanisms

Allosteric modulators bind to a site on a receptor that is topographically distinct from the primary, or orthosteric, binding site where endogenous ligands bind. doi.orgwikipedia.org This binding event induces a conformational change in the receptor, which can either enhance (positive allosteric modulation, PAM), reduce (negative allosteric modulation, NAM), or have no effect on the binding and/or efficacy of the orthosteric ligand (neutral allosteric modulation). wikipedia.orgnih.gov Allosteric modulators offer the potential for greater subtype selectivity and a lower risk of overdose compared to orthosteric ligands, as their effect is dependent on the presence of the endogenous agonist. wikipedia.orgnih.gov

Derivatives of thiazole have been investigated as allosteric modulators for various receptors. For instance, certain compounds act as positive allosteric modulators of the GABA-A receptor, a ligand-gated ion channel. nih.gov The binding of these modulators can increase the frequency of channel opening induced by GABA, the endogenous agonist, thereby enhancing its inhibitory effect. nih.govnih.gov

In the context of G-protein-coupled receptors (GPCRs), such as the hydroxycarboxylic acid receptors (HCARs), allosteric modulators can exhibit probe dependence, meaning their effect can vary depending on the specific orthosteric agonist bound to the receptor. nih.gov While direct studies on this compound as an allosteric modulator are not prevalent, the thiazole core is a key feature in many biologically active compounds. The mechanism for its derivatives would likely involve binding to an allosteric pocket on a target protein, causing conformational changes that affect the orthosteric site's ability to bind its natural ligand and trigger a biological response. doi.orgnih.gov Orthosteric modulation, by contrast, would involve direct competition with the endogenous ligand for the primary binding site.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For thiazole derivatives, extensive SAR studies have been conducted to optimize their therapeutic potential, including anticancer, antimicrobial, and enzyme inhibitory activities. ijper.orgnih.gov

Impact of Substituent Modifications on Biological Responses

The biological activity of thiazole-based compounds is highly dependent on the nature and position of substituents on the thiazole ring and its appended functionalities. ijper.org

For instance, in a series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives evaluated as xanthine oxidase inhibitors, the presence of specific substituents on the benzamido ring was critical for activity. researchgate.net A fluoro group at the para position (Compound 5b) and a chloro group at the same position (Compound 5c) resulted in excellent inhibitory activity. researchgate.net This suggests that small, electronegative groups at this position are favorable for binding to the enzyme's active site.

In another study on 2-amino-thiazole-5-carboxylic acid phenylamide derivatives designed as anti-tumor agents, modifications to the phenylamide portion and the 2-amino group significantly influenced potency. nih.gov The compound N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (Compound 6d) showed high antiproliferative activity against K563 leukemia cells, comparable to the drug dasatinib (B193332). nih.gov However, its activity was significantly lower against breast and colon cancer cell lines, indicating that the core structure is crucial for its cell-line specific effects. nih.gov

SAR studies on other thiazole derivatives have shown that a methoxy (B1213986) group can lead to higher activity compared to halogen groups in certain anticancer compounds. ijper.org The introduction of trifluoromethyl groups on aromatic rings attached to a benzothiazole (B30560) core was well-tolerated by target enzymes but did not improve metabolic stability. nih.gov

The following table summarizes key SAR findings for various thiazole derivatives:

| Core Structure | Substituent Modification | Biological Target/Activity | SAR Finding | Reference |

| 2-Benzamido-4-methylthiazole-5-carboxylic acid | para-Fluoro on benzamido ring | Xanthine Oxidase Inhibition | Excellent activity (IC50 = 0.57 µM) | researchgate.net |

| 2-Benzamido-4-methylthiazole-5-carboxylic acid | para-Chloro on benzamido ring | Xanthine Oxidase Inhibition | Excellent activity (IC50 = 0.91 µM) | researchgate.net |

| 2-Amino-thiazole-5-carboxamide | 2-(4-methylpiperazin-1-yl)acetamido at C2; N-(2-chloro-6-methylphenyl) at C5 | Antiproliferative (K563 leukemia cells) | High potency, comparable to dasatinib | nih.gov |

| Thiazole-containing pyrazole (B372694) naphthalene | Methoxy group vs. Halogen group | Antitumor activity | Methoxy group leads to higher activity | ijper.org |

| Benzothiazole-phenyl analogs | Trifluoromethyl groups on aromatic rings | sEH/FAAH dual inhibition | Well-tolerated by enzymes, but did not improve metabolic stability | nih.gov |

Elucidation of Pharmacophoric Requirements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Based on SAR studies, key pharmacophoric features for thiazole derivatives can be elucidated.

For many biologically active thiazole derivatives, the thiazole ring itself acts as a central scaffold. ijper.org The carboxylic acid group, as seen in this compound, often serves as a crucial hydrogen bond donor and acceptor, or as a point for forming amides or esters to modulate properties. nih.govresearchgate.net

For the 2-benzamido-4-methylthiazole-5-carboxylic acid series targeting xanthine oxidase, the essential pharmacophoric elements include:

The thiazole-5-carboxylic acid moiety, which likely interacts with key residues in the enzyme's active site. researchgate.net

The 2-benzamido group, where specific substitutions (like para-fluoro or chloro) are critical for potent inhibition, suggesting a specific pocket in the binding site that accommodates these groups. researchgate.net

The 4-methyl group, which may contribute to binding through hydrophobic interactions or by correctly orienting the other functional groups. researchgate.net

In the case of 2-amino-thiazole-5-carboxylic acid derivatives with anticancer activity, the pharmacophore appears to require a specific substitution pattern around the thiazole core to mimic the binding of reference compounds like dasatinib. nih.gov The pyrimidin-4-ylamino core of dasatinib was found to be crucial for broad-spectrum activity, and its replacement with the thiazole-5-carboxamide (B1230067) scaffold resulted in more selective, but still potent, activity against specific cancer cell lines. nih.gov

Interaction with Biomolecules (e.g., DNA, Proteins)

The biological effects of this compound derivatives are mediated through their direct physical interactions with biomolecules, primarily proteins such as enzymes and receptors. nih.gov

Molecular docking studies have provided significant insights into these interactions at an atomic level. For example, in the inhibition of xanthine oxidase by 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives, docking simulations showed that the potent inhibitor (compound 5b with a para-fluoro group) forms hydrogen bonds with key amino acid residues in the enzyme's active site. researchgate.net These interactions anchor the inhibitor within the binding pocket, preventing the substrate from accessing it. The enzyme kinetics study for this compound indicated a mixed type of inhibition. researchgate.net

In the development of inhibitors for metallo-β-lactamases (MBLs), 2-substituted 4,5-dihydrothiazole-4-carboxylic acids were identified as a novel class of inhibitors. researchgate.net The carboxylic acid group is crucial for interacting with the zinc ions in the MBL active site, which is a common mechanism for inhibitors of this enzyme class. researchgate.net

Similarly, for inhibitors of the inflammatory kinases TBK1 and IKKε, docking calculations using the X-ray structure of the target protein were employed to guide the synthesis of analogues. nih.gov These studies help in visualizing how the thiazole-based scaffold and its substituents fit within the ATP-binding pocket of the kinases, leading to the rational design of more potent and selective inhibitors. nih.gov While direct evidence for DNA interaction by simple this compound is not prominent, complex thiazole-containing molecules can be designed to interact with DNA, although protein targets are more common.

Applications of 5 Methoxythiazole 2 Carboxylic Acid in Medicinal Chemistry Research and Drug Discovery

5-Methoxythiazole-2-carboxylic Acid as a Privileged Scaffold for Lead Compound Development

The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple, distinct biological targets through strategic modification of its functional groups. researchgate.net The thiazole (B1198619) nucleus, and specifically the 2-aminothiazole (B372263) and 2-phenylthiazole-5-carboxylic acid frameworks, are widely recognized as such scaffolds. researchgate.netnih.gov These structures are prevalent in both natural products and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netnih.gov

The this compound structure can be considered a specialized iteration of this privileged scaffold. The methoxy (B1213986) group at the 5-position and the carboxylic acid at the 2-position provide key electronic and structural features that can be fine-tuned to achieve desired interactions with a biological target. The carboxylic acid group, for instance, can act as a crucial hydrogen bond donor or acceptor, or as a bioisostere for other acidic functional groups, anchoring the molecule within a protein's binding site. The methoxy group can influence the molecule's conformation and electronic properties, contributing to target affinity and selectivity.

The utility of the broader thiazole-5-carboxylic acid scaffold is demonstrated in the development of potent inhibitors for various enzymes. For example, derivatives of 2-benzamido-4-methylthiazole-5-carboxylic acid have been synthesized and identified as effective xanthine (B1682287) oxidase inhibitors for the potential treatment of gout and hyperuricemia. researchgate.net This highlights the adaptability of the thiazole-5-carboxylic acid core for generating lead compounds against diverse therapeutic targets.

Rational Design of this compound-Based Chemical Probes

Rational drug design leverages the known structure of a biological target to design molecules that are likely to bind to it. The this compound scaffold serves as a valuable starting point for such endeavors. By modifying the core structure, researchers can develop chemical probes to investigate biological pathways or to act as leads for new drugs.

A notable example is the optimization of a phenyloxazole derivative into a potent 2-phenylthiazole-5-carboxylic acid derivative, CIB-L43. nih.gov This compound was designed to disrupt the interaction between Transactivation response (TAR) RNA-binding protein 2 (TRBP) and Dicer, an interaction implicated in cancer. nih.gov The rational design process involved modifying the scaffold and its substituents to achieve nanomolar inhibitory activity. nih.gov

Similarly, derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide, a related heterocyclic carboxylic acid, were rationally designed as inhibitors of diacylglycerol acyltransferase-1 (DGAT-1), a target for obesity and diabetes. nih.gov This work demonstrates how the core heterocyclic acid structure can be systematically modified to achieve potent and selective inhibition of a specific enzyme.

The following table summarizes the research findings for rationally designed compounds based on related thiazole and oxazole (B20620) carboxylic acid scaffolds:

| Compound | Scaffold | Target | Key Findings |

| CIB-L43 | 2-Phenylthiazole-5-carboxylic acid | TRBP-Dicer Interaction | EC50 = 0.66 nM; Disrupts protein-protein interaction. nih.gov |

| Compound 29 | 2-Phenyl-5-trifluoromethyloxazole-4-carboxamide | DGAT-1 | IC50 = 57 nM; Orally active in vivo. nih.gov |

| Compound 5b | 2-Benzamido-4-methylthiazole-5-carboxylic acid | Xanthine Oxidase | IC50 = 0.57 µM; Mixed-type inhibitor. researchgate.net |

| Compound 6d | 2-Amino-thiazole-5-carboxylic acid phenylamide | K562 Leukemia Cells | High antiproliferative potency, comparable to dasatinib (B193332). nih.gov |

Strategies for Enhancing Bioavailability and Target Selectivity in Research Contexts

A significant challenge in drug discovery is developing compounds with favorable pharmacokinetic properties, including good bioavailability and selective targeting. For derivatives of this compound, several strategies can be employed to address these issues in a research setting.

One key strategy is the modification of the scaffold to improve its drug-like properties. In the development of the TRBP inhibitor CIB-L43, optimization of the 2-phenylthiazole-5-carboxylic acid scaffold led to a compound with not only potent activity but also favorable pharmacokinetics, including an oral bioavailability of 53.9% in in-vivo studies. nih.gov This demonstrates that rational modifications to the core structure can directly enhance bioavailability.

Another approach is the use of prodrugs. Prodrugs are inactive or less active precursors that are converted into the active drug within the body. rsc.org This strategy can be used to overcome challenges such as poor solubility, chemical instability, or rapid metabolism, thereby improving bioavailability. rsc.org For a compound like this compound, the carboxylic acid group could be esterified to create a more lipophilic prodrug that can more easily cross cell membranes, with the ester being subsequently cleaved by intracellular esterases to release the active acid.

Target selectivity is often enhanced by exploring the structure-activity relationship (SAR) of a series of compounds. By systematically altering the substituents on the thiazole ring, researchers can identify modifications that favor binding to the intended target over off-target proteins. For instance, the development of selective anti-tumor agents based on the 2-amino-thiazole-5-carboxylic acid scaffold revealed that while some derivatives had potent activity against leukemia cells, they were significantly less active against other cancer cell lines, indicating a degree of selectivity. nih.gov

Patent Landscape Analysis and Academic Contributions to this compound Related Intellectual Property

The intellectual property landscape for compounds related to this compound is primarily shaped by academic research and pharmaceutical patents focused on novel therapeutic agents. The versatility of the thiazole carboxylic acid scaffold is reflected in the breadth of patents and publications.

Academic contributions are prominent in high-impact medicinal chemistry journals. For example, research published in the Journal of Medicinal Chemistry details the discovery of potent DGAT-1 inhibitors based on a 2-phenyl-5-trifluoromethyloxazole-4-carboxamide scaffold, highlighting the industrial interest in such compounds for metabolic diseases. nih.gov Another publication in the same journal describes the design and synthesis of 2-phenylthiazole-5-carboxylic acid derivatives as antitumor agents targeting the TRBP-Dicer interaction. nih.gov These publications not only advance the scientific understanding of these compounds but also lay the groundwork for future patent applications.

Patents in this area often claim a genus of compounds encompassing a core scaffold like thiazole carboxylic acid with various substitutions. These patents typically cover the synthesis of these compounds and their use in treating specific diseases. The discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as DGAT-1 inhibitors, for instance, is a subject of intellectual property due to its potential application in treating obesity and diabetes. nih.gov

The academic and patent literature collectively underscores the importance of the thiazole carboxylic acid scaffold in drug discovery. The ongoing research into derivatives of structures like this compound for various therapeutic areas indicates a dynamic and evolving intellectual property landscape.

Exploration of 5 Methoxythiazole 2 Carboxylic Acid in Other Scientific Domains

Material Science Applications of Thiazole-2-carboxylic Acid Derivatives

The incorporation of thiazole-2-carboxylic acid and its derivatives into larger molecular structures has led to the development of novel materials with enhanced properties. These applications range from improving the durability of coatings to creating sophisticated electronic components.

Polymer and Coating Development

Thiazole (B1198619) derivatives are recognized for their potential in creating advanced polymers and coatings. rsc.org The presence of the thiazole ring can impart desirable characteristics to polymer backbones. For instance, derivatives such as 5-Thiazolecarboxylic acid, 2,2'-dithiobis(4-methyl-, diethyl ester) are noted for their applicability in materials science, where their unique physical properties are of interest. ontosight.ai

Research has demonstrated that the physical incorporation of thiazole derivatives as additives into polyurethane coatings can significantly improve the material's antimicrobial and flame-retardant properties. These additives also contribute to enhancing the mechanical characteristics of the coated films, showcasing their role in developing more resilient and functional surface coatings.

Optoelectronic Materials and Conjugated Systems

The electron-rich nature of the thiazole ring makes its derivatives prime candidates for use in optoelectronic materials. Thiazole-based fluorophores have been successfully applied in the fabrication of organic light-emitting diodes (OLEDs). researchgate.net

In the field of conjugated polymers, which are essential for organic electronics, thiazole units serve as critical building blocks. Research into donor-acceptor-based conjugated polymers for organic photovoltaics has utilized thiazole as a π-linker between donor and acceptor units to fine-tune the material's optical and electronic properties. mdpi.com Furthermore, an efficient multicomponent polymerization method has been developed to construct fused heterocyclic conjugated polymers that feature imidazo[2,1-b]thiazole (B1210989) units in their main chain, resulting in polymers with good thermal stability and low energy bands. rsc.org

Table 1: Applications of Thiazole Derivatives in Material Science

| Application Area | Specific Derivative/System | Observed Properties/Function | Citation |

|---|---|---|---|

| Optoelectronics | Thiazole-based fluorophores | Blue light emission for OLEDs | researchgate.net |

| Conjugated Polymers | Imidazo[2,1-b]thiazole units | Good thermal stability, low energy bands | rsc.org |

| Organic Photovoltaics | Thiazole as a π-linker | Tuning of optical and electronic properties | mdpi.com |

| Coatings | General Thiazole Derivatives | Improved antimicrobial and flame-retardant properties |

Catalytic Applications and Ligand Design

The nitrogen and sulfur atoms in the thiazole ring, along with the oxygen atoms of the carboxylic acid group, provide multiple coordination sites, making these compounds versatile ligands in catalysis.

5-Methoxythiazole-2-carboxylic Acid as a Ligand in Metal-Catalyzed Reactions

Heterocyclic carboxylic acids are a well-established class of ligands in coordination chemistry and catalysis. Compounds like 6-methylpyridine-2-carboxylic acid and benzimidazole-5-carboxylic acid hydrazide readily form stable complexes with a variety of transition metal ions, including Cr(III), Mn(II), Ni(II), Cu(II), and Ag(I). nih.govnih.gov These complexes have shown potential in applications such as antitumor agents and as α-glucosidase inhibitors. nih.govnih.gov The synthesis of thiazole-2-carboxylic acid itself can be achieved through methods like halogen-metal exchange from a bromothiazole precursor, highlighting a viable route to such ligands. researchgate.net

While specific studies detailing the use of this compound as a ligand in metal-catalyzed reactions are not widely reported in available literature, its structure fits the profile of a multidentate ligand. By analogy with other heterocyclic carboxylates, it can be inferred that it possesses the potential to coordinate with metal centers, potentially influencing the catalytic activity and selectivity of the resulting complex.

Role in Green Chemistry Processes

Thiazole derivatives are increasingly being synthesized and utilized in processes that align with the principles of green chemistry. One prominent example involves the synthesis of novel thiazole derivatives using an eco-friendly biocatalyst derived from chitosan. nih.gov This method employs ultrasonic irradiation, offering benefits such as mild reaction conditions, rapid reaction times, high yields, and the ability to reuse the catalyst multiple times without significant loss of activity. nih.gov